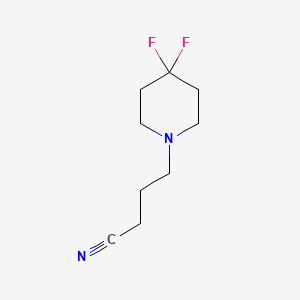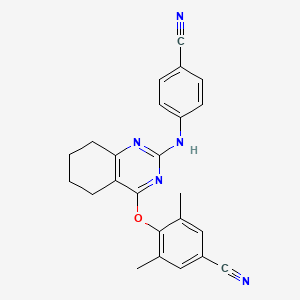![molecular formula C14H25N3O7 B13903033 tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component can be introduced through a subsequent reaction, where oxalic acid is reacted with the carbamate derivative to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbamate or piperidine moieties are oxidized to form new products.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl (3-aminocyclobutyl)carbamate
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H25N3O7 |
|---|---|
Peso molecular |
347.36 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6) |
Clave InChI |
WBAOQFZZEURLGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)



![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)


![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)


![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
